molecular formula C15H17NO4 B2794576 N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide CAS No. 1421476-23-4

N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide

Cat. No.: B2794576
CAS No.: 1421476-23-4
M. Wt: 275.304
InChI Key: QXKJTVANAMWMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide is a synthetic small molecule designed for research purposes. This compound is of significant interest in medicinal chemistry due to its structural features, which include a 3-methoxybenzamide moiety linked to a furan-2-yl group via a hydroxypropyl chain. The 3-methoxybenzamide core is a recognized pharmacophore in the development of novel antibacterial agents, particularly as inhibitors of the essential bacterial cell division protein FtsZ . Derivatives based on this scaffold, such as PC190723, have demonstrated potent and specific activity against Gram-positive bacteria like staphylococci, leading to defective cell division and enlarged cellular morphology . The furan ring is a common heterocycle in bioactive compounds, often associated with various pharmacological activities, suggesting that its incorporation may influence the compound's properties and target interactions . The primary research value of this compound lies in its potential as a chemical probe for studying bacterial cell division and for the development of new anti-infective therapies targeting drug-resistant strains. Furthermore, benzamide derivatives are investigated for their interactions with various enzymatic targets beyond bacteriology, including in oncology . Researchers can utilize this compound in in vitro assays to evaluate its antibacterial efficacy, mechanism of action, and for further structural-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-19-12-5-2-4-11(10-12)15(18)16-8-7-13(17)14-6-3-9-20-14/h2-6,9-10,13,17H,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKJTVANAMWMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the hydroxypropyl group: This can be achieved through the reaction of the furan ring with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions.

    Formation of the methoxybenzamide moiety: The final step involves the reaction of the hydroxypropyl-furan intermediate with 3-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties. 3

Biological Activity

N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure that includes a furan ring, a hydroxypropyl side chain, and a methoxybenzamide moiety. The presence of these functional groups contributes to its solubility and interaction with biological targets.

  • Molecular Formula : C15H17NO4
  • Molecular Weight : 273.30 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The furan ring is known to engage with enzymes and receptors, potentially modulating their activity. The hydroxypropyl group enhances the compound's solubility and bioavailability, while the methoxybenzamide moiety can interact with aromatic residues in proteins, increasing binding affinity.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit cell division in various cancer cell lines by targeting the cell division system involving FtsZ proteins, which are crucial for bacterial cell division and have analogs in eukaryotic cells .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, which are crucial for treating chronic inflammatory diseases. The modulation of inflammatory pathways through inhibition of specific enzymes could be a potential therapeutic avenue.

3. Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may act as an inhibitor of acyl-CoA:lysophosphatidylcholine acyltransferase 1 (ALCAT1), an enzyme implicated in various metabolic disorders . This inhibition could lead to altered lipid metabolism, providing insights into therapeutic applications for age-related diseases.

Case Studies and Research Findings

Several studies have documented the effects of related compounds, providing a foundation for understanding the biological activity of this compound:

StudyFocusFindings
Synthesis and MechanismDescribes multi-step synthesis and potential applications in anti-inflammatory and anticancer research.
Enzyme InhibitionHighlights the inhibition of ALCAT1, suggesting therapeutic implications for metabolic disorders.
Cell Division InhibitionDemonstrates how benzamide derivatives inhibit cell division in Bacillus subtilis, providing insights into potential anticancer mechanisms.

Comparison with Similar Compounds

Structural Analogues in the N-(3-Hydroxypropyl)benzamide Family

Key Compounds :

  • N-(3-(Furan-2-yl)-3-hydroxypropyl)benzamide (2f) : Lacks the 3-methoxy group on the benzamide ring.
  • N-(3-Hydroxy-3-o-tolylpropyl)benzamide (2c) : Features an o-tolyl group instead of furan.
  • N-(3-(4-Ethoxyphenyl)-3-hydroxypropyl)benzamide (2e) : Substituted with a 4-ethoxyphenyl group.

Comparison :

Compound Substituent on Benzamide Hydroxypropyl Chain Substituent Physical State Melting Point (°C)
Target Compound 3-Methoxy Furan-2-yl Not reported Not reported
2f None (plain benzamide) Furan-2-yl Orange oil N/A (oil)
2c None o-Tolyl White solid 104–106
2e None 4-Ethoxyphenyl Yellow oil N/A (oil)

Insights :

  • The furan-2-yl group contributes to aromatic π-π interactions, similar to 2f, but the absence of methoxy in 2f results in an oily state, suggesting lower crystallinity.

Compounds with Furan and Methoxy/Aromatic Substitutions

Key Compounds :

  • N-[1-(Furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (3) : Features a trimethoxybenzamide group and an isopropylamino substituent.
  • (E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) : Acrylamide backbone with p-tolyl and furan groups.

Comparison :

Compound Core Structure Key Functional Groups Potential Applications
Target Compound Benzamide 3-Methoxy, furan-2-yl Not reported
Compound 3 Benzamide (trimethoxy) Isopropylamino, oxazolone Cytotoxic activity (implied)
PAM-2 Acrylamide Furan, p-tolyl Neuropathic pain modulation

Insights :

  • The trimethoxybenzamide in Compound 3 increases steric hindrance and lipophilicity compared to the target compound’s single methoxy group, possibly altering receptor binding profiles.
  • PAM-2’s acrylamide structure enables conjugation with indoline (as in DM489), highlighting how backbone flexibility influences pharmacological activity .

Benzamide Derivatives with Heterocyclic Modifications

Key Compounds :

  • N-[3-(2-Furanyl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide : Benzothiazole core instead of benzamide.
  • N-[(Z)-1-[5-(3-Chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide : Chlorophenyl-furan hybrid with methoxypropylamino side chain.

Comparison :

Compound Core Structure Unique Features Potential Advantages
Target Compound Benzamide 3-Methoxy, hydroxypropyl Simpler synthesis
Benzothiazole derivative Benzothiazole Thiazole ring, furan Enhanced metabolic stability
Chlorophenyl-furan hybrid Benzamide Chlorophenyl, methoxypropyl Increased lipophilicity

Insights :

  • The chlorophenyl group in the hybrid compound introduces halogen bonding capabilities, which could enhance target affinity in pesticidal or medicinal contexts.

Yield Optimization :

  • Hydroxypropyl-linked benzamides (e.g., 2f: 68% yield ) suggest moderate efficiency, while acrylamides like PAM-2 achieve >99.5% purity via EDC/HOBt coupling .

Q & A

Q. What are the standard synthetic routes for N-[3-(Furan-2-YL)-3-hydroxypropyl]-3-methoxybenzamide, and how are the products characterized?

Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves:

  • Step 1: Coupling a furan-2-ylpropylamine derivative with 3-methoxybenzoyl chloride using coupling reagents like HBTU or EDC/HOBt in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
  • Step 2: Purification via silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) to isolate the product.
  • Characterization:
    • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm structural integrity by resolving proton environments (e.g., furan protons at δ 6.2–7.4 ppm, methoxy group at δ 3.8 ppm) .
    • Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]+^+ for C16_{16}H19_{19}NO4_4: 289.13; experimental: 289.14) .
    • IR Spectroscopy: Detects functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}, hydroxyl O-H stretch at ~3400 cm1^{-1}) .

Q. How can researchers initially assess the biological activity of this compound?

Answer: Preliminary bioactivity screening involves:

  • In vitro enzyme inhibition assays: Test against targets like cyclooxygenase (COX) or acetylcholinesterase, given structural similarities to bioactive benzamide derivatives . Use microplate readers to measure IC50_{50} values.
  • Antimicrobial testing: Employ broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, leveraging the furan moiety’s known antimicrobial properties .
  • Cytotoxicity assays: Use MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Answer: Key variables to optimize:

  • Temperature and solvent: Lower temperatures (0–5°C) reduce side reactions during amide coupling. Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .
  • Coupling reagents: Compare HBTU vs. EDC/HOBt efficiency via TLC monitoring. HBTU often provides higher yields (>70%) for sterically hindered amides .
  • Workup protocols: Use aqueous NaHCO3_3 to quench unreacted reagents, followed by extraction with ethyl acetate. Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity .

Q. How can complex proton environments in NMR spectra be resolved for structural confirmation?

Answer:

  • 2D NMR techniques:
    • HSQC/HMBC: Assign 13^{13}C-1^1H correlations, particularly for overlapping furan and benzamide protons .
    • COSY: Identify coupling between adjacent protons (e.g., hydroxypropyl chain).
  • Deuterated solvents: Use DMSO-d6_6 to resolve broad hydroxyl peaks via exchange suppression.
  • Dynamic NMR: Analyze temperature-dependent splitting for rotameric forms of the amide bond .

Q. What in silico methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina): Dock the compound into active sites of targets (e.g., COX-2, PDB ID 5KIR) using the furan ring as a hydrogen bond acceptor .
  • MD simulations (GROMACS): Simulate binding stability over 100 ns; calculate binding free energy via MM-PBSA .
  • QSAR modeling: Train models on analogs with known IC50_{50} values to predict activity against new targets .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Analog synthesis: Modify substituents (e.g., replace methoxy with ethoxy, halogenate the benzamide ring) and compare bioactivity .
  • Key assays:
    • Measure logP (HPLC) to correlate hydrophobicity with membrane permeability.
    • Test thermal stability (DSC/TGA) to assess shelf-life for in vivo studies.
  • Crystallography: Solve X-ray structures of analogs to identify critical hydrogen bonds or π-π interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.